molecular formula C29H31N5O5 B2716298 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide CAS No. 899908-64-6

4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide

Cat. No.: B2716298
CAS No.: 899908-64-6
M. Wt: 529.597
InChI Key: LGAZRMRMUYAZRG-UHFFFAOYSA-N
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Description

4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide is a useful research compound. Its molecular formula is C29H31N5O5 and its molecular weight is 529.597. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity : Research on new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share structural similarities with the mentioned compound, demonstrated significant anticonvulsant properties. These compounds, integrating fragments of known antiepileptic drugs, showed broad spectra of activity across different preclinical seizure models, indicating their potential as new antiepileptic agents (Kamiński et al., 2015).

Antihypertensive Activity : A study on pyrimidine derivatives, specifically 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, revealed their ability to reduce blood pressure in spontaneously hypertensive rats. This research underscores the potential of quinazoline-based compounds in developing new antihypertensive medications (Sekiya et al., 1983).

Antibacterial and Antifungal Activities : Studies on enrofloxacin hydrochloride dihydrate and temafloxacin hydrochloride, which belong to the fluoroquinolone class and share a structural resemblance to the compound , have shown significant antimicrobial properties. These compounds' efficacy against a range of bacterial and fungal pathogens highlights the importance of quinazoline derivatives in the development of new antimicrobial agents (Miranda-Calderón et al., 2014).

Anticancer Activity : Another area of research has focused on the synthesis and evaluation of quinazolinone derivatives for their potential anticancer activities. Certain 3-benzyl-4(3H)quinazolinone analogues have demonstrated remarkable broad-spectrum antitumor activity, suggesting the potential of quinazoline derivatives in cancer treatment protocols (Al-Suwaidan et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 2-aminobenzophenone to form 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethylamino)benzophenone, which is then reacted with furfural and butyric anhydride to yield the final product.", "Starting Materials": [ "2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine", "2-aminobenzophenone", "furfural", "butyric anhydride" ], "Reaction": [ "Step 1: Condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 2-aminobenzophenone in the presence of a suitable condensing agent such as EDCI or DCC to form 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethylamino)benzophenone.", "Step 2: Reaction of 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethylamino)benzophenone with furfural in the presence of a suitable catalyst such as p-toluenesulfonic acid to form 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)benzamide.", "Step 3: Reaction of 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)benzamide with butyric anhydride in the presence of a suitable catalyst such as pyridine to yield the final product, 4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide." ] }

CAS No.

899908-64-6

Molecular Formula

C29H31N5O5

Molecular Weight

529.597

IUPAC Name

4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide

InChI

InChI=1S/C29H31N5O5/c35-26(30-20-23-10-7-19-39-23)13-6-14-33-28(37)24-11-4-5-12-25(24)34(29(33)38)21-27(36)32-17-15-31(16-18-32)22-8-2-1-3-9-22/h1-5,7-12,19H,6,13-18,20-21H2,(H,30,35)

InChI Key

LGAZRMRMUYAZRG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCC(=O)NCC5=CC=CO5

solubility

not available

Origin of Product

United States

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